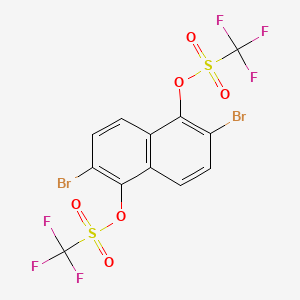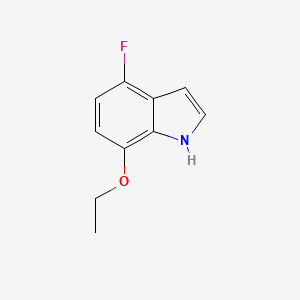
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of 2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate halogenating agents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale halogenation reactions using bromine and chlorine sources under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may involve the use of strong oxidizing agents like potassium permanganate.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an N-alkylated derivative of the naphthyridine.
Aplicaciones Científicas De Investigación
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids and proteins.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or modulate the activity of enzymes involved in disease pathways.
Comparación Con Compuestos Similares
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
Propiedades
Fórmula molecular |
C8H3BrClFN2 |
|---|---|
Peso molecular |
261.48 g/mol |
Nombre IUPAC |
2-bromo-8-chloro-3-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3BrClFN2/c9-8-5(11)3-6-7(13-8)4(10)1-2-12-6/h1-3H |
Clave InChI |
ZJOMFNOBGKNBAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C(=NC2=C1Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)




![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)




![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)


